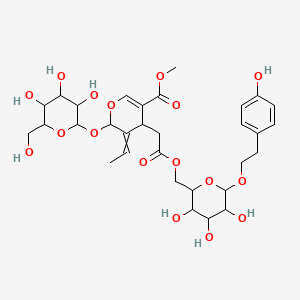
Specnuezhenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Specnuezhenide can be extracted from Fructus Ligustri Lucidi using an alcohol extraction method. The process involves the following steps:
Extraction: The dried fruit is ground into a fine powder and soaked in ethanol.
Filtration: The mixture is filtered to remove solid residues.
Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is further purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: In industrial settings, the extraction process is scaled up using large extraction tanks and advanced chromatographic systems to ensure high yield and purity of this compound. The use of high-performance liquid chromatography (HPLC) is common for the quality control of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Specnuezhenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Specnuezhenide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of iridoid glycosides and their chemical properties.
Biology: Research has shown its potential in modulating gut microbiota and bile acid homeostasis.
Medicine: this compound has been studied for its anti-angiogenic effects, particularly in inhibiting hypoxia-induced retinal angiogenesis. .
Mécanisme D'action
Specnuezhenide exerts its effects through various molecular targets and pathways:
Anti-angiogenic Effects: It inhibits the hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor A (VEGFA) signaling pathways, reducing retinal neovascularization.
Anti-inflammatory and Anti-oxidative Effects: It modulates the activity of enzymes involved in oxidative stress and inflammation.
Gut Microbiota Modulation: this compound influences the composition of gut microbiota, which in turn affects bile acid metabolism and lipid accumulation.
Comparaison Avec Des Composés Similaires
Specnuezhenide is unique among iridoid glycosides due to its specific pharmacological properties. Similar compounds include:
Oleuropein: Another iridoid glycoside with anti-inflammatory and antioxidant properties.
Salidroside: Known for its adaptogenic and neuroprotective effects.
Tyrosol: A phenylethanoid glycoside with antioxidant activity.
Compared to these compounds, this compound has a broader range of applications, particularly in modulating gut microbiota and bile acid homeostasis .
Propriétés
IUPAC Name |
methyl 5-ethylidene-4-[2-oxo-2-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKUCSFEBXPTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














